molecular formula C16H17NO3 B14344492 2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide

2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide

Cat. No.: B14344492
M. Wt: 271.31 g/mol
InChI Key: YYGRHGNEENNWMX-UHFFFAOYSA-N
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Description

2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, methoxyphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-5-methylbenzoic acid with 4-methoxybenzylamine under acidic conditions to form the desired benzamide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The amide group can also engage in interactions with enzymes or receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-N-[(4-methoxyphenyl)methyl]-benzamide: Lacks the methyl group at the 5-position.

    2-hydroxy-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide: The methyl group is positioned at the 4-position instead of the 5-position.

    2-hydroxy-N-[(4-methoxyphenyl)methyl]-3-methylbenzamide: The methyl group is positioned at the 3-position instead of the 5-position.

Uniqueness

2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxy, methoxy, and methyl groups in distinct positions allows for unique interactions with molecular targets, potentially leading to distinct pharmacological properties.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide

InChI

InChI=1S/C16H17NO3/c1-11-3-8-15(18)14(9-11)16(19)17-10-12-4-6-13(20-2)7-5-12/h3-9,18H,10H2,1-2H3,(H,17,19)

InChI Key

YYGRHGNEENNWMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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